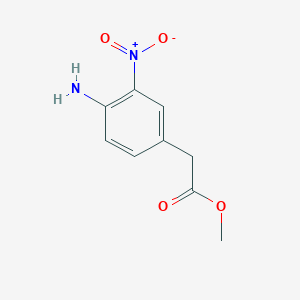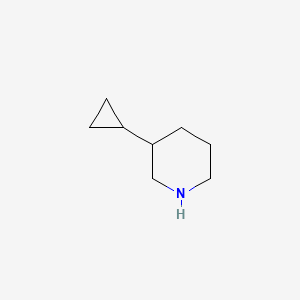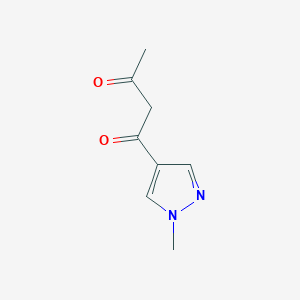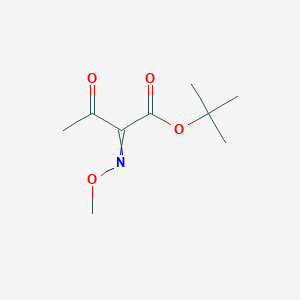
3-chloro-1-methylpyrazin-2(1H)-one
Overview
Description
3-Chloro-1-methylpyrazin-2(1H)-one (CMP1) is an organic compound belonging to the class of pyrazines. It is a colorless, crystalline solid with a molecular weight of 159.54 g/mol and a melting point of 78-80°C. CMP1 is a versatile compound and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as an intermediate for the synthesis of various compounds and has been studied for its potential therapeutic properties.
Scientific Research Applications
Synthesis and Chemical Transformations
- The reaction of 6-chloro-1-methylpyrazin-2(1H)-one with Grignard reactants, followed by quenching with different electrophiles, provides access to a variety of 3,6-difunctionalized 1-methylpyrazin-2(1H)-ones. This approach represents the first example of a tele-nucleophilic substitution of hydrogen in this context, opening opportunities for further selective transformations (Mampuys et al., 2019).
Biological Activities and Potential Applications
- A novel alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, isolated from the deep-sea actinomycete Serinicoccus profundi sp. nov., exhibited weak antimicrobial activity against Staphylococcus aureus. This demonstrates the potential for derivatives of methylpyrazin-2(1H)-one in antimicrobial applications (Yang et al., 2012).
Coordination Chemistry
- Cu(II)-Ag(I) mixed-metal coordination polymers, synthesized from derivatives of methylpyrazin-2(1H)-one, highlight the use of these compounds in the development of novel coordination complexes with potential applications in materials science (Dong et al., 2000).
Corrosion Inhibition
- Bipyrazolic compounds, closely related to methylpyrazin-2(1H)-one derivatives, have been found effective in inhibiting the corrosion of pure iron in acidic media. This suggests the potential utility of similar compounds in corrosion protection (Chetouani et al., 2005).
Molecular Structure and Characterization
- Detailed structural analysis of methyl-substituted pyrazines, including derivatives of methylpyrazin-2(1H)-one, provides insights into their molecular configurations, which is essential for understanding their chemical behavior and potential applications (Rok et al., 2018).
properties
IUPAC Name |
3-chloro-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRZOECINQAWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-methylpyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)




